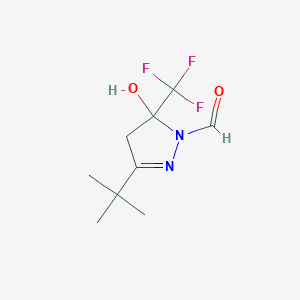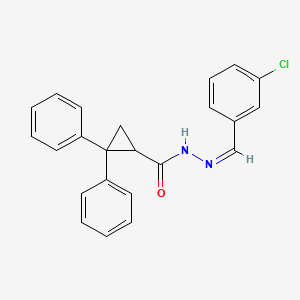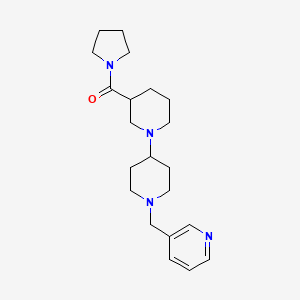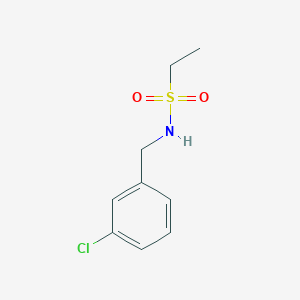![molecular formula C20H19BrClN3O4 B5323822 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B5323822.png)
1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(2-chloro-4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(2-chloro-4-nitrophenyl)piperazine, commonly known as BMAP, is a chemical compound that has been widely studied for its potential pharmacological properties. BMAP belongs to the family of piperazine derivatives and has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In
Mécanisme D'action
The exact mechanism of action of BMAP is not fully understood. However, studies have suggested that BMAP acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. BMAP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is overexpressed in many cancer cells. In addition, BMAP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
BMAP has been found to possess a wide range of biochemical and physiological effects. Studies have shown that BMAP induces apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. BMAP has also been found to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis. In addition, BMAP has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BMAP has several advantages for lab experiments. BMAP is a relatively simple compound to synthesize, making it easily accessible for research purposes. In addition, BMAP has been found to possess a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to using BMAP in lab experiments. BMAP has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. In addition, the exact mechanism of action of BMAP is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on BMAP. One potential direction is to study the pharmacokinetics and pharmacodynamics of BMAP in vivo. This would involve studying the absorption, distribution, metabolism, and excretion of BMAP in animal models. Another potential direction is to study the structure-activity relationship of BMAP and its derivatives. This would involve synthesizing and testing various BMAP derivatives to identify compounds with improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of BMAP and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BMAP involves the reaction of 5-bromo-2-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to yield 3-(5-bromo-2-methoxyphenyl)acrylonitrile. The resulting product is then reacted with 2-chloro-4-nitroaniline in the presence of piperazine to yield BMAP. The overall synthesis process is shown in Figure 1.
Applications De Recherche Scientifique
BMAP has been extensively studied for its potential pharmacological properties. Studies have shown that BMAP possesses antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. BMAP has also been found to possess antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, BMAP has been shown to possess anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O4/c1-29-19-6-3-15(21)12-14(19)2-7-20(26)24-10-8-23(9-11-24)18-5-4-16(25(27)28)13-17(18)22/h2-7,12-13H,8-11H2,1H3/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUGECHJOKLBEP-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5323740.png)

![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323760.png)


![5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5323788.png)


![N-[(1S)-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]-N-propylpropan-1-amine](/img/structure/B5323799.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5323811.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5323813.png)
